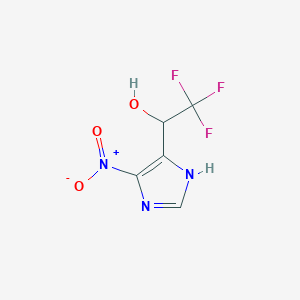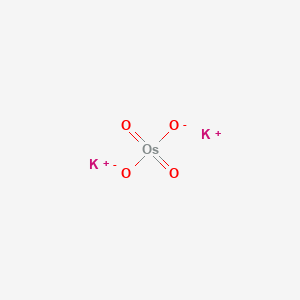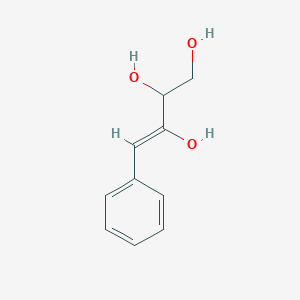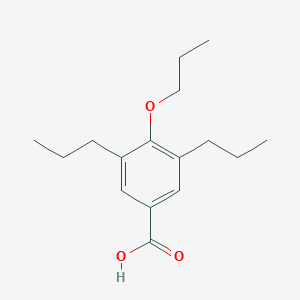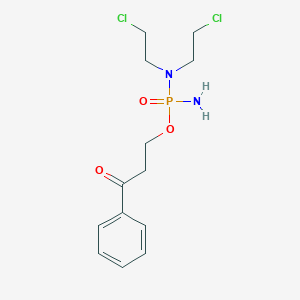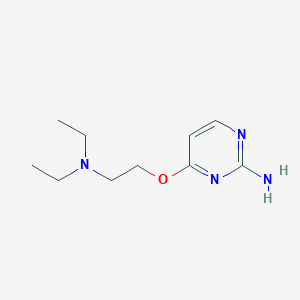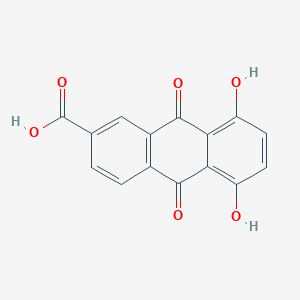
1,4-Dihydroxy-6-carboxy-anthraquinone
Vue d'ensemble
Description
1,4-Dihydroxy-6-carboxy-anthraquinone, also known as quinizarin, is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a carboxyl group at position 6 on the anthraquinone skeleton. This compound is known for its vibrant orange or red-brown crystalline appearance and is used in various industrial applications, particularly as a dye.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-6-carboxy-anthraquinone can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride. This reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .
Another method involves the reaction of phthalic anhydride with hydroquinone. This method is less efficient but still widely used in laboratory settings .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using phthalic anhydride and 4-chlorophenol. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-6-carboxy-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in the synthesis of other dyes and pigments.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines, to produce a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while amination can be carried out using aniline derivatives.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or aminated anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-Dihydroxy-6-carboxy-anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is used in fluorescence microscopy and as a staining agent for biological samples.
Industry: The compound is used to color gasoline and heating oils, and as an intermediate in the production of other dyes
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-6-carboxy-anthraquinone involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function. This property makes it a potential candidate for anticancer therapies, as it can inhibit the proliferation of cancer cells by interfering with their genetic material .
Comparaison Avec Des Composés Similaires
1,4-Dihydroxy-6-carboxy-anthraquinone is unique among its isomers due to the specific positioning of its hydroxyl and carboxyl groups. Similar compounds include:
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,3-Dihydroxyanthraquinone (purpuroxanthin)
- 1,5-Dihydroxyanthraquinone (anthrarufin)
- 1,6-Dihydroxyanthraquinone
- 1,7-Dihydroxyanthraquinone
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
- 2,3-Dihydroxyanthraquinone (histazarin)
- 2,6-Dihydroxyanthraquinone (anthraflavic acid)
- 2,7-Dihydroxyanthraquinone (isoanthraflavic acid) .
Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and the resulting properties.
Propriétés
IUPAC Name |
5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCNNTCAGLDHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173252 | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-45-8 | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC328456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
